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Compound of Interest

Compound Name:
Methyl 4-(3-

formylphenyl)benzoate

Cat. No.: B1334805 Get Quote

An In-depth Technical Guide to Methyl 4-(3-formylphenyl)benzoate

This technical guide provides a comprehensive overview of Methyl 4-(3-
formylphenyl)benzoate, a bifunctional aromatic compound with significant potential as a

building block in organic synthesis. Tailored for researchers, scientists, and professionals in

drug development, this document details the compound's molecular structure, a robust

synthetic protocol, and its prospective applications, adhering to stringent data presentation and

visualization standards.

Molecular Structure and Physicochemical
Properties
Methyl 4-(3-formylphenyl)benzoate is a biphenyl derivative characterized by a methyl ester

group at the 4-position of one phenyl ring and a formyl (aldehyde) group at the 3-position of the

other. This meta-substitution pattern on the formyl-bearing ring is a key structural feature. The

presence of two distinct and reactive functional groups—an aldehyde and an ester—makes it a

versatile intermediate for constructing more complex molecular architectures.

Below is a diagram of the molecular structure.

Figure 1: 2D structure of Methyl 4-(3-formylphenyl)benzoate.
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Quantitative Data Summary
The key physicochemical properties of Methyl 4-(3-formylphenyl)benzoate are summarized

in the table below for quick reference.

Property Value Reference(s)

CAS Number 221021-36-9 [1]

Molecular Formula C₁₅H₁₂O₃ [1]

Molecular Weight 240.25 g/mol [1]

Synonyms
4-(3-Formylphenyl)benzoic

acid methyl ester

Appearance Solid

Melting Point 97-101 °C

Purity ≥96% [1]

SMILES
COC(=O)c1ccc(cc1)-

c2cccc(C=O)c2

InChI Key
AQDLVJIWBSWMFZ-

UHFFFAOYSA-N

Synthesis via Suzuki-Miyaura Coupling
While specific literature detailing the synthesis of Methyl 4-(3-formylphenyl)benzoate is not

widely available, a highly plausible and efficient method is the palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction. This reaction forms the central carbon-carbon bond between

the two phenyl rings. The logical disconnection suggests coupling Methyl 4-bromobenzoate

with 3-Formylphenylboronic acid.

The proposed synthetic workflow is illustrated below.
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Proposed Synthesis Workflow via Suzuki-Miyaura Coupling
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Figure 2: Synthetic workflow for Methyl 4-(3-formylphenyl)benzoate.
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Experimental Protocol
The following is a representative experimental protocol for the synthesis, adapted from general

procedures for Suzuki-Miyaura couplings involving similar aryl bromides and boronic acids.[2]

[3][4]

Materials:

Methyl 4-bromobenzoate (1.0 eq)

3-Formylphenylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

Sodium Carbonate (Na₂CO₃) (3.0 eq) as a 2M aqueous solution

Toluene

Deionized Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar,

add Methyl 4-bromobenzoate (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), and PdCl₂(dppf)

(0.05 eq).

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15

minutes.

Solvent Addition: Under the inert atmosphere, add toluene and the 2M aqueous solution of

Na₂CO₃. A typical solvent ratio is 4:1 toluene to aqueous base solution.
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Heating: Vigorously stir the biphasic mixture and heat to 85-90 °C using an oil bath.

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC)

until the starting aryl bromide is consumed (typically 4-12 hours).

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and

transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by flash column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic Characterization and Analysis
As of this writing, detailed experimental spectroscopic data (NMR, IR, MS) for Methyl 4-(3-
formylphenyl)benzoate is not widely published. Researchers synthesizing this compound

should perform full characterization. The following protocols are recommended for data

acquisition.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or

higher spectrometer. For ¹H NMR, expected signals include a singlet for the methyl ester

protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and a complex series of

multiplets in the aromatic region (7.5-8.5 ppm). For ¹³C NMR, expect signals for the ester

carbonyl, aldehyde carbonyl, and twelve distinct aromatic carbons.

HPLC Analysis Protocol
High-Performance Liquid Chromatography can be used to assess the purity of the synthesized

compound.
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Column: C18 reverse-phase column.

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or

trifluoroacetic acid.

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g.,

254 nm).

Flow Rate: 1.0 mL/min.

Applications in Research and Drug Development
Methyl 4-(3-formylphenyl)benzoate is a valuable bifunctional building block. Its two reactive

sites can be addressed orthogonally, allowing for stepwise chemical modifications. This makes

it an attractive starting material for the synthesis of complex organic molecules, including

pharmaceutical intermediates and materials science candidates.

Potential Derivatization Pathways
The aldehyde and ester functional groups can undergo a variety of chemical transformations,

as outlined in the diagram below.

Potential Derivatization Pathways

Aldehyde Modifications Ester Modifications

Methyl 4-(3-formylphenyl)benzoate

Oxidation
(e.g., KMnO₄, H₂O₂)

CHO → COOH

Reduction
(e.g., NaBH₄)

CHO → CH₂OH

Reductive Amination
(e.g., R-NH₂, NaBH₃CN)

CHO → CH₂NHR

Wittig Reaction
(e.g., Ph₃P=CHR)

CHO → CH=CHR

Hydrolysis (Saponification)
(e.g., NaOH, H₂O)

COOMe → COOH

Amidation
(e.g., R-NH₂, heat)

COOMe → CONHR

Reduction
(e.g., LiAlH₄)

Both groups reduced

Carboxylic Acid - Ester Alcohol - Ester Amine - Ester Alkene - Ester Aldehyde - Carboxylic Acid Aldehyde - Amide Diol
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Figure 3: Key chemical transformations of the aldehyde and ester groups.

Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active

compounds. This molecule can serve as a core structure for library synthesis, where

derivatization of the aldehyde (e.g., to form amines, oximes, or heterocycles) and the ester

(e.g., to form amides) can rapidly generate a diverse set of drug-like molecules for

screening.

Materials Science: As a rigid, aromatic linker, it can be used in the synthesis of polymers,

metal-organic frameworks (MOFs), or liquid crystals, where the functional groups provide

points for polymerization or coordination.

Safety Information
Based on available supplier data, Methyl 4-(3-formylphenyl)benzoate should be handled with

care in a laboratory setting.

Hazard Class
GHS
Pictogram

Signal Word
Hazard
Statement

Precautionary
Statement

Aquatic Acute 1
GHS09

(Environment)
Warning

H400: Very toxic

to aquatic life

P273: Avoid

release to the

environment

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses

(eyeshields) and chemical-resistant gloves, is recommended. Handle in a well-ventilated area

or fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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